Somatostatin-28 (1-14)

Descripción

BenchChem offers high-quality Somatostatin-28 (1-14) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Somatostatin-28 (1-14) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

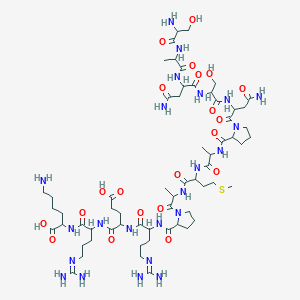

C61H105N23O21S |

|---|---|

Peso molecular |

1528.7 g/mol |

Nombre IUPAC |

6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C61H105N23O21S/c1-29(72-48(93)32(63)27-85)47(92)80-38(25-43(64)87)53(98)82-40(28-86)54(99)81-39(26-44(65)88)58(103)84-23-10-14-41(84)55(100)73-30(2)46(91)75-36(18-24-106-4)49(94)74-31(3)57(102)83-22-9-15-42(83)56(101)78-34(13-8-21-71-61(68)69)50(95)77-35(16-17-45(89)90)52(97)76-33(12-7-20-70-60(66)67)51(96)79-37(59(104)105)11-5-6-19-62/h29-42,85-86H,5-28,62-63H2,1-4H3,(H2,64,87)(H2,65,88)(H,72,93)(H,73,100)(H,74,94)(H,75,91)(H,76,97)(H,77,95)(H,78,101)(H,79,96)(H,80,92)(H,81,99)(H,82,98)(H,89,90)(H,104,105)(H4,66,67,70)(H4,68,69,71) |

Clave InChI |

YKMRYZBEFKSJLC-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N |

Origen del producto |

United States |

Foundational & Exploratory

The Enigmatic N-Terminus: A Technical Guide to the Function and Context of Somatostatin-28(1-14)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin-28(1-14) is the N-terminal fragment generated from the proteolytic cleavage of Somatostatin-28 (SS-28). While the parent peptide, SS-28, and its C-terminal derivative, Somatostatin-14 (SS-14), are potent, biologically active hormones with widespread inhibitory functions, the direct physiological role of Somatostatin-28(1-14) remains largely uncharacterized. This technical guide provides a comprehensive overview of the generation of Somatostatin-28(1-14) through the prosomatostatin processing pathway and contextualizes its existence by detailing the well-established functions, signaling mechanisms, and experimental evaluation of its biologically active counterparts, SS-28 and SS-14. This document serves as a crucial resource for researchers investigating the somatostatin system, offering insights into the broader implications of prosomatostatin processing and the potential for overlooked biological activities of its various cleavage products.

Introduction: The Somatostatin Family and the Generation of Somatostatin-28(1-14)

Somatostatin is a key regulatory peptide hormone that exerts a predominantly inhibitory influence on endocrine and exocrine secretion, neurotransmission, and cell proliferation.[1] It is synthesized from the precursor protein, preprosomatostatin, which is processed into prosomatostatin.[2] Tissue-specific enzymatic cleavage of prosomatostatin by proprotein convertases, such as PC1/3 and furin, yields the two primary active forms: the 14-amino acid peptide, Somatostatin-14 (SS-14), and the 28-amino acid peptide, Somatostatin-28 (SS-28).[3]

Somatostatin-28(1-14) is the N-terminal fragment released during the conversion of SS-28 to SS-14. While SS-28 and SS-14 have been the subject of extensive research due to their significant physiological effects, Somatostatin-28(1-14) has received considerably less attention. To date, its primary utility in research has been in the development of specific antibodies that can distinguish SS-28 from SS-14, aiding in the differential measurement of these active hormones.[4] The wide distribution of immunoreactivity to SS-28(1-14) in the hypothalamus and gastro-entero-pancreatic system suggests its presence alongside the active hormones, though a direct biological function has yet to be elucidated.[5]

Core Functions of Biologically Active Somatostatin Peptides: SS-28 and SS-14

The functional context of Somatostatin-28(1-14) is defined by the activities of its parent and sibling peptides. Both SS-28 and SS-14 exert their effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.

Endocrine and Exocrine Inhibition

A primary role of somatostatin is the inhibition of hormone and exocrine secretion.

-

Pituitary Gland: Both SS-14 and SS-28 are potent inhibitors of growth hormone (GH) secretion from the anterior pituitary.[6][7] SS-28 has been shown to have a longer duration of action in inhibiting GH release compared to SS-14.[7] They also inhibit the release of thyroid-stimulating hormone (TSH).

-

Pancreas: Somatostatin is a critical regulator of pancreatic function, inhibiting the secretion of both insulin and glucagon.[4] SS-28 is a more potent inhibitor of insulin secretion than SS-14.[7]

-

Gastrointestinal Tract: Somatostatin reduces gastric acid and pepsin secretion, as well as the release of various gut hormones including gastrin.[8]

Neurotransmission

In the central nervous system, somatostatin peptides act as neurotransmitters or neuromodulators. Interestingly, in rat neocortical neurons, SS-14 and SS-28 can have opposing effects on potassium currents, with SS-14 increasing and SS-28 decreasing a delayed rectifier K+ current (IK). This suggests they may act as distinct neurotransmitters through different receptor-mediated pathways.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of SS-28 and SS-14.

| Peptide | Target Hormone | Species | Potency/Duration | Reference |

| Somatostatin-28 | Growth Hormone (GH) | Rat | Longer duration of inhibition (90 min) vs. SS-14 (30 min) | [7] |

| Somatostatin-28 | Insulin | Rat | Longer duration of inhibition (60 min) vs. SS-14 (45 min) | [7] |

| Somatostatin-28 | Glucagon | Rat | Similar duration of inhibition to SS-14 | [7] |

| Somatostatin-28 | Growth Hormone (GH) | Ovine | 3-14 times more potent than SS-14 in vitro | [6] |

| Somatostatin-14 | Gastric Acid | Dog | 10-fold more potent than SS-28 based on plasma concentration | [9] |

Table 1: In Vivo Potency and Duration of Action of Somatostatin-28 and Somatostatin-14.

| Ligand | Receptor Subtype | Assay Type | Ki (nM) | Radioligand | Cell Line | Reference |

| Somatostatin-28 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | [125I]-Somatostatin-14 | - | [10] |

| Somatostatin-14 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | [125I]-Somatostatin-14 | - | [10] |

| Octreotide | hSSTR2 | Competitive Binding | - (IC50 = 2.7 ± 0.26 nM) | [177Lu]Lu-JR11 | U2OS-SSTR2 | [10] |

Table 2: Receptor Binding Affinities for the Human Somatostatin Receptor 2 (hSSTR2).

Signaling Pathways

Upon binding of SS-28 or SS-14, somatostatin receptors couple to inhibitory G-proteins (Gi/o), triggering a cascade of intracellular signaling events.

Experimental Protocols

Radioligand Binding Assay for Somatostatin Receptors

This protocol is used to determine the binding affinity of ligands to somatostatin receptors.

-

Membrane Preparation:

-

Homogenize frozen tissue or washed cells expressing the target SSTR in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Determine protein concentration using a suitable assay (e.g., BCA assay).[1]

-

-

Binding Assay (Competitive):

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I]-Somatostatin-14), and varying concentrations of the unlabeled competitor ligand (e.g., SS-28, SS-14, or a synthetic analog).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[1]

-

Terminate the reaction by rapid filtration through a glass fiber filter pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.[1]

-

In Vitro Inhibition of Hormone Secretion

This protocol assesses the effect of somatostatin peptides on hormone release from cultured cells or isolated tissues.

-

Cell/Tissue Preparation:

-

Experimental Procedure (Example: GH Inhibition):

-

Plate the cells and allow them to adhere.

-

Wash the cells with a suitable buffer.

-

Pre-incubate the cells with varying concentrations of the somatostatin peptide (e.g., SS-28 or SS-14) for a specified time.

-

Stimulate hormone release with a secretagogue (e.g., GHRH for GH secretion).[2]

-

Incubate for a defined period (e.g., 90 minutes).[2]

-

Collect the supernatant.

-

-

Hormone Quantification:

-

Measure the concentration of the secreted hormone in the supernatant using a specific and sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of somatostatin peptides on ion channel activity in individual cells.

-

Cell Preparation:

-

Acutely dissociate neurons or other target cells and plate them on coverslips.

-

-

Recording Setup:

-

Use a patch-clamp amplifier, micromanipulator, and microscope.

-

Prepare a glass micropipette with a specific intracellular solution and establish a high-resistance "gigaohm" seal with the cell membrane.

-

Rupture the cell membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) or current (current-clamp).[5]

-

-

Experimental Protocol (Example: K+ Current Modulation):

-

In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -60 mV).

-

Apply depolarizing voltage steps to elicit ion currents (e.g., delayed rectifier K+ currents).

-

Perfuse the cell with a solution containing the somatostatin peptide (e.g., SS-14 or SS-28) and record the changes in the elicited currents.[12]

-

-

Data Analysis:

-

Analyze the current-voltage (I-V) relationship and the kinetics of the ion currents before and after peptide application to determine the modulatory effects.

-

Conclusion

While Somatostatin-28(1-14) is a consistent product of prosomatostatin processing, its specific biological function remains an open area of investigation. Its primary value to researchers currently lies in its utility as a tool for the specific immunological detection of its precursor, Somatostatin-28. A thorough understanding of the somatostatin system necessitates a comprehensive knowledge of the well-established and potent inhibitory functions of SS-28 and SS-14. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate roles of the entire family of somatostatin-derived peptides, including the as-yet enigmatic Somatostatin-28(1-14). Future research may yet uncover a novel role for this N-terminal fragment in the complex tapestry of physiological regulation.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Somatostatin inhibition of growth hormone secretion by somatotropes from male, female, and androgen receptor-deficient rats: evidence for differing sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. Somatostatin-induced changes in insulin and glucagon secretion in normal and diabetic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Patch Clamp Protocol [labome.com]

- 6. Ligand binding to somatostatin receptors induces receptor-specific oligomer formation in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition by somatostatin (growth-hormone release-inhibiting hormone, GH-RIH) of gastric acid and pepsin and G-cell release of gastrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. benchchem.com [benchchem.com]

- 11. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effect of somatostatin on secretin-induced augmentation of the slowly activating K+ current (IKs) in the rat pancreatic acinar cell - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Somatostatin-28(1-14): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-28(1-14) is the N-terminal fragment of the 28-amino acid peptide hormone, Somatostatin-28 (SS-28). Its discovery and history are intrinsically linked to the broader understanding of prosomatostatin processing and the diverse biological roles of its resulting peptides. While not as extensively characterized as its parent molecule, SS-28, or the C-terminal fragment, Somatostatin-14 (SS-14), Somatostatin-28(1-14) has been a valuable tool in elucidating the complex biology of the somatostatin system, particularly in the development of specific immunoassays. This guide provides an in-depth technical overview of the discovery, history, and experimental methodologies related to Somatostatin-28(1-14) and its closely related peptides.

The Prosomatostatin Precursor and its Processing

Somatostatin is a key regulatory peptide hormone that plays a crucial role in a multitude of physiological processes, including the inhibition of endocrine and exocrine secretions, neurotransmission, and cell proliferation.[1] It is synthesized from a larger precursor protein, preprosomatostatin, which undergoes post-translational modifications to yield biologically active peptides.[2] The primary translation product is the 116-amino acid preprosomatostatin. Following the removal of a 24-amino acid signal peptide, the 92-amino acid prosomatostatin is generated. This precursor is then subjected to further proteolytic processing, giving rise to several biologically active peptides, most notably SS-14 and SS-28.[3]

The processing of prosomatostatin is a highly regulated process mediated by a family of enzymes known as proprotein convertases (PCs), which are subtilisin-like endoproteases.[1] The specific cleavage events are dictated by the presence of basic amino acid residues at the cleavage sites and the tissue-specific expression of these processing enzymes.[1]

Discovery and Significance of Somatostatin-28(1-14)

The discovery of Somatostatin-28(1-14) is less a story of independent isolation and characterization and more a consequence of the detailed analysis of prosomatostatin processing. Early studies focused on the isolation and sequencing of the primary bioactive forms, SS-14 and later SS-28, from hypothalamic and pancreatic extracts.[4][5] The identification of SS-28 as an N-terminally extended form of SS-14 naturally led to the investigation of its other potential processing products.

The primary significance of Somatostatin-28(1-14) in the history of somatostatin research lies in its use as an immunogen to produce highly specific antibodies.[6] These antibodies were crucial for developing radioimmunoassays (RIAs) that could distinguish between SS-28 and SS-14, as the C-terminal of SS-28 is identical to SS-14. By raising antibodies against the N-terminal fragment (1-14), researchers could specifically measure the levels of SS-28 and its N-terminal fragments, providing valuable insights into the tissue-specific processing of prosomatostatin.[7][8]

While the biological activity of Somatostatin-28(1-14) itself is not well-documented, the closely related dodecapeptide, Somatostatin-28(1-12), has been isolated from the pancreas and hypothalamus and is found in significant quantities in the central nervous system and digestive system.[9] However, a distinct biological role for SS-28(1-12) has also remained elusive.

Quantitative Data

Quantitative data for Somatostatin-28(1-14) is limited. The following tables summarize key quantitative parameters for the closely related and parent somatostatin peptides.

Table 1: Radioimmunoassay (RIA) Parameters for Somatostatin Peptides

| Parameter | Value | Reference |

| Assay Sensitivity (SS-28) | 10 pg/ml | [10] |

| Intra-assay CV (SS-28) | 9.1% - 12% | [10] |

| Inter-assay CV (SS-28) | 14% - 15% | [10] |

| SS-28(1-12) LI in rat ME | 407 +/- 51 pmol/mg protein | [10] |

| SS-14 LI in rat ME | 221 +/- 25 pmol/mg protein | [10] |

CV: Coefficient of Variation, ME: Median Eminence, LI: Like Immunoreactivity

Table 2: Receptor Binding Affinities of Somatostatin Peptides

| Ligand | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Radioligand | Cell Line | Reference |

| Somatostatin-28 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | - | [125I]-Somatostatin-14 | - | [11] |

| Somatostatin-14 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | 0.83 | [125I]-Somatostatin-14 | - | [11] |

| Octreotide | hSSTR2 | Competitive Binding | - | 2.7 ± 0.26 | [177Lu]Lu-JR11 | U2OS-SSTR2 | [11] |

hSSTR2: human Somatostatin Receptor 2

Experimental Protocols

Radioimmunoassay (RIA) for Somatostatin-28

This protocol provides a general framework for the quantification of SS-28 in tissue samples.

1. Tissue Homogenization:

-

Excise tissue of interest and snap-freeze in liquid nitrogen.[10]

-

Store at -80°C.

-

Homogenize the frozen tissue in 10 volumes of ice-cold 2 M acetic acid containing protease inhibitors.[10]

2. Peptide Extraction:

-

Centrifuge the homogenate and collect the supernatant.

-

Apply the supernatant to a Sep-Pak C18 cartridge pre-wetted with methanol and washed with water.[12][13]

-

Wash the cartridge with 4% acetic acid.[13]

-

Evaporate the eluate to dryness and reconstitute in RIA buffer.[13]

3. Radioimmunoassay Procedure:

-

A competitive RIA is performed using a specific anti-SS-28 antibody (often raised against SS-28(1-14)), 125I-labeled SS-28 as a tracer, and standards of known SS-28 concentration.[10]

-

The principle relies on the competition between unlabeled SS-28 in the sample and the radiolabeled tracer for a limited number of antibody binding sites.[10]

-

Antibody-bound tracer is separated from the free tracer using a second antibody precipitation method.[12]

-

The radioactivity of the pellet is measured in a gamma counter.[10]

-

A standard curve is generated by plotting the percentage of bound tracer against the concentration of the standards. The concentration of SS-28 in the samples is then determined from this curve.

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for somatostatin receptors.

1. Membrane Preparation:

-

Cells or tissues expressing somatostatin receptors are homogenized in a suitable buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

2. Binding Reaction:

-

The assay is typically performed in a 96-well filter plate.[14]

-

A constant concentration of a radiolabeled somatostatin analog (e.g., [125I]-Somatostatin-14) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[11][14]

-

The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Counting:

-

The reaction mixture is filtered through the filter plate to separate the receptor-bound radioligand from the free radioligand.[14]

-

The filters are washed to remove any unbound radioactivity.

-

The radioactivity retained on the filters is measured using a scintillation counter.[14]

4. Data Analysis:

-

The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The inhibition constant (Ki) can then be calculated from the IC50 value.

Signaling Pathways

Somatostatin peptides exert their effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[15] Both SS-14 and SS-28 bind with high affinity to all five receptor subtypes, although SS-28 generally shows a higher affinity for SSTR5.[1] The specific signaling pathways activated depend on the receptor subtype and the cell type.

The primary signaling mechanism for all SSTRs is the inhibition of adenylyl cyclase via an inhibitory G-protein (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Other key signaling events include:

-

Modulation of Ion Channels: Activation of SSTRs can lead to the activation of K+ channels and the inhibition of Ca2+ channels.[1]

-

Activation of Protein Tyrosine Phosphatases (PTPs): SSTRs can activate PTPs, which can dephosphorylate and inactivate various signaling proteins.[1]

-

Modulation of the MAPK Pathway: SSTRs can also influence the mitogen-activated protein kinase (MAPK) signaling cascade.[1]

The specific signaling pathways that might be modulated by Somatostatin-28(1-14) are unknown, as its interaction with somatostatin receptors has not been characterized.

Conclusion

The history of Somatostatin-28(1-14) is interwoven with the broader narrative of somatostatin research. While it has not emerged as a major biologically active peptide in its own right, its utility in generating specific antibodies has been instrumental in advancing our understanding of prosomatostatin processing and the differential roles of SS-14 and SS-28. Further research is required to determine if Somatostatin-28(1-14) possesses any unique physiological functions. The experimental protocols and signaling pathways outlined in this guide, primarily based on its parent and related molecules, provide a solid foundation for researchers and drug development professionals working within the complex and fascinating field of the somatostatin system.

References

- 1. benchchem.com [benchchem.com]

- 2. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High biological activity of the synthetic replicates of somatostatin-28 and somatostatin-25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of a somatostatin-28 containing the (Tyr-7, Gly-10) derivative of somatostatin-14: a terminal active product of prosomatostatin II processing in anglerfish pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. pnas.org [pnas.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. ibl-america.com [ibl-america.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Mechanism of Action of Somatostatin-28 and its N-Terminal Fragment, Somatostatin-28(1-14)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular mechanisms underpinning the actions of Somatostatin-28 (SS-28) and clarifies the functional role of its N-terminal fragment, Somatostatin-28(1-14). Somatostatin is a critical regulatory peptide hormone that governs a wide array of physiological processes, primarily through inhibitory actions in the endocrine, exocrine, and nervous systems.[1][2] Understanding its mechanism of action is fundamental for developing therapeutic analogs for various pathological conditions, including neuroendocrine tumors and hormonal disorders.[3]

Biosynthesis and Processing of Somatostatin Peptides

Somatostatin originates from a 116-amino acid precursor, preprosomatostatin.[4][5] Following the cleavage of a 24-amino acid signal peptide, the 92-amino acid prosomatostatin is formed.[4] This prohormone undergoes tissue-specific, post-translational proteolytic cleavage to yield two primary biologically active forms: Somatostatin-14 (SS-14) and the N-terminally extended Somatostatin-28 (SS-28).[4][6] SS-14 is the predominant form in the central nervous system, while SS-28 is more prominent in the gastrointestinal tract.[1][7] The fragment Somatostatin-28(1-14) constitutes the N-terminal portion of SS-28 that is cleaved off to produce SS-14.[8]

Caption: Prosomatostatin processing cascade.

The Functional Role of Somatostatin-28(1-14)

Current evidence indicates that the N-terminal fragment, Somatostatin-28(1-14), is biologically inactive on its own. Studies have shown that, unlike SS-14 and SS-28, SS-28(1-14) does not affect potassium currents in neocortical neurons.[9] Similarly, it has no effect on the N-methyl-D-aspartate (NMDA)-induced release of noradrenaline from hippocampal synaptosomes.[10][11] Its primary utility in research has been for the production of specific antibodies that can distinguish SS-28 from SS-14.[8] Therefore, the "mechanism of action" relevant to researchers is that of the parent molecule, Somatostatin-28.

Mechanism of Action of Somatostatin-28

The biological effects of SS-28 are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[5][12] These receptors are coupled primarily to inhibitory G-proteins (Gαi/o).[12]

Receptor Binding Profile

Both SS-14 and SS-28 bind with high affinity to SSTR1-4.[13] However, a key distinction is that SS-28 exhibits a significantly higher binding affinity for the SSTR5 subtype compared to SS-14.[13] This differential affinity for SSTR5 is believed to underlie some of the selective biological actions of SS-28, particularly in the pancreas where it potently inhibits insulin secretion.[14][15] In mouse pituitary tumor cells (AtT-20), SS-28 binds to somatostatin receptors with a 3-fold greater affinity than SS-14.[16]

Table 1: Comparative Binding Affinities of Somatostatin Peptides

| Receptor Subtype | Somatostatin-14 Affinity (Kd/Ki) | Somatostatin-28 Affinity (Kd/Ki) | Reference |

|---|---|---|---|

| SSTR1 | High | High | [13] |

| SSTR2 | High | High | [13] |

| SSTR3 | High | High | [13] |

| SSTR4 | High | Lower than SS-14 | [5] |

| SSTR5 | Lower | High | [13] |

| AtT-20 Cell Receptors | Kd = 1.1 ± 0.04 nM | ~3-fold higher than SS-14 |[16] |

Downstream Signaling Pathways

Activation of SSTRs by SS-28 initiates a cascade of intracellular signaling events, leading to its characteristic inhibitory effects.

Caption: Key signaling pathways of Somatostatin-28.

-

Inhibition of Adenylyl Cyclase: The most common pathway involves the Gαi subunit inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1][13] This is a primary mechanism for inhibiting hormone secretion in many cell types.[16]

-

Modulation of Ion Channel Activity: The Gβγ subunits released upon receptor activation directly modulate ion channels. This includes:

-

Activation of Phosphatases: SSTRs can activate phosphotyrosine phosphatases (PTPs) and phospholipase C (PLC).[13][21] PTP activation can counteract growth factor signaling, contributing to somatostatin's anti-proliferative effects.[13] PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), mobilizing intracellular calcium and activating protein kinase C (PKC), respectively.[10][22]

-

Modulation of MAP Kinase (MAPK) and PI3K/Akt Pathways: SS-28 can inhibit cell growth by modulating the MAPK (ERK1/2) and PI3K/Akt signaling cascades, often through the action of PTPs.[21][23]

Biological Potency and Duration of Action

Compared to SS-14, SS-28 is generally more potent and has a longer duration of action for inhibiting the secretion of several key hormones.[24]

Table 2: Comparative Biological Activity of Somatostatin-28 vs. Somatostatin-14

| Parameter | Somatostatin-28 | Somatostatin-14 | Reference |

|---|---|---|---|

| Inhibition of Growth Hormone (GH) | Longer duration of action (inhibits for 90 min) | Shorter duration of action (inhibits for 30 min) | [24] |

| Inhibition of Insulin | More potent; longer duration (inhibits for 60 min) | Less potent; shorter duration (inhibits for 45 min) | [24] |

| Inhibition of Glucagon | Similar duration of inhibition | Similar duration of inhibition | [24] |

| Inhibition of Forskolin-Stimulated ACTH Secretion | 9-fold more potent | - | [16] |

| Inhibition of Forskolin-Stimulated cAMP | 4-fold more potent | - |[16] |

Detailed Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity and capacity of somatostatin receptors in a given tissue or cell preparation.

Objective: To characterize the binding of SS-14 and SS-28 to their receptors.

Methodology:

-

Membrane Preparation: AtT-20 pituitary tumor cells or brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged at low speed to remove nuclei and debris. The resulting supernatant is then ultracentrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.[16][25]

-

Binding Reaction: Aliquots of the membrane preparation are incubated with a radiolabeled somatostatin analog (e.g., [125I-Tyr11]S-14 or [Leu8, D-Trp22, 125I-Tyr25]S-28) at a fixed concentration.[16][25]

-

Competition Binding: To determine binding affinity (Ki), parallel incubations are performed with increasing concentrations of unlabeled competitor peptides (e.g., SS-14, SS-28).

-

Incubation & Separation: The reaction is incubated to equilibrium (e.g., 30-60 minutes at 37°C). The bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[15]

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter. Non-specific binding is determined in the presence of a large excess of unlabeled peptide and is subtracted from the total binding to yield specific binding.

-

Data Analysis: Data are analyzed using Scatchard analysis or non-linear regression to calculate the dissociation constant (Kd) and the maximum binding capacity (Bmax).[16]

Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of somatostatin peptides on ion channel currents in single neurons.

Objective: To assess the modulation of voltage-dependent K+ and Ca2+ currents by SS-28.

Methodology:

-

Cell Preparation: Primary cultures of neurons (e.g., rat neocortical neurons) are prepared on coverslips.[17][19]

-

Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and superfused with an external physiological solution.

-

Patch-Clamp Recording: A glass micropipette with a very fine tip is filled with an internal solution and brought into contact with the surface of a single neuron. A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of transmembrane currents.[9]

-

Voltage Protocol: Specific voltage-clamp protocols are applied to isolate and measure the currents of interest (e.g., a series of depolarizing voltage steps to elicit delayed rectifier K+ currents or Ca2+ currents).[9][17]

-

Peptide Application: A baseline recording of the ionic current is established. Then, SS-28 or other peptides are applied to the cell via the superfusion solution.

-

Data Acquisition and Analysis: Changes in the current amplitude and kinetics before, during, and after peptide application are recorded and analyzed to determine the effect of the peptide on the specific ion channels.[9]

Receptor Internalization Assay

This assay quantifies the agonist-induced movement of SSTRs from the cell surface into the cell interior.

Objective: To measure SS-28-induced internalization of SSTR subtypes.

Methodology (Immunofluorescence-based):

-

Cell Culture: HEK293 or CHO-K1 cells stably expressing a specific SSTR subtype (e.g., SSTR5) are grown on coverslips.[26][27]

-

Agonist Stimulation: Cells are treated with various concentrations of an agonist (e.g., SS-28) or a vehicle control for a defined period (e.g., 30-60 minutes) at 37°C to allow for internalization.[26]

-

Fixation and Permeabilization: Cells are washed, fixed with paraformaldehyde, and then permeabilized with a detergent like Triton X-100 to allow antibodies to access intracellular proteins.

-

Immunostaining: The cells are incubated with a primary antibody specific to the SSTR subtype, followed by a fluorescently labeled secondary antibody.[26]

-

Microscopy and Quantification: The coverslips are mounted and imaged using a fluorescence microscope. The internalization is quantified by observing the redistribution of fluorescence from a diffuse membrane pattern in control cells to a punctate, perinuclear pattern in agonist-treated cells.[26][27] Image analysis software can be used to measure the intensity of internalized receptor clusters.[28]

Conclusion

The N-terminal fragment Somatostatin-28(1-14) is largely considered biologically inert, with its primary role in research being immunological. The potent and diverse physiological effects are mediated by the full Somatostatin-28 peptide. Its mechanism of action is initiated by binding to a family of five SSTR subtypes, with a characteristic high affinity for SSTR5. This binding activates inhibitory G-proteins, leading to a convergence of signaling pathways that include the inhibition of adenylyl cyclase, modulation of K+ and Ca2+ channel activity, and regulation of intracellular phosphatase and kinase cascades. These events collectively result in the powerful inhibition of hormone secretion and cell growth, making SS-28 and its signaling pathways a continued focus for therapeutic innovation.

References

- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Somatostatin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Processing of human prosomatostatin in AtT-20 cells: S-28 and S-14 are generated in different secretory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Somatostatin and Somatostatin-Containing Neurons in Shaping Neuronal Activity and Plasticity [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pnas.org [pnas.org]

- 10. Somatostatin potentiates NMDA receptor function via activation of InsP(3) receptors and PKC leading to removal of the Mg(2+) block without depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Somatostatin potentiates NMDA receptor function via activation of InsP3 receptors and PKC leading to removal of the Mg2+ block without depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Versatile Functions of Somatostatin and Somatostatin Receptors in the Gastrointestinal System [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. Central Actions of Somatostatin-28 and Oligosomatostatin Agonists to Prevent Components of the Endocrine, Autonomic and Visceral Responses to Stress Through Interaction with Different Somatostatin Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective binding of somatostatin-14 and somatostatin-28 to islet cells revealed by quantitative electron microscopic autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Relationship between receptor binding and biopotency of somatostatin-14 and somatostatin-28 in mouse pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Somatostatin-14 and somatostatin-28 inhibit calcium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Somatostatin-28 (1-14) - LKT Labs [lktlabs.com]

- 21. journals.physiology.org [journals.physiology.org]

- 22. journals.physiology.org [journals.physiology.org]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. Receptor binding of somatostatin-14 and somatostatin-28 in rat brain: differential modulation by nucleotides and ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. jnm.snmjournals.org [jnm.snmjournals.org]

- 27. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. innoprot.com [innoprot.com]

An In-depth Technical Guide to the Structure and Properties of Somatostatin-28(1-14)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin-28(1-14), the N-terminal fragment of the 28-amino acid neuropeptide somatostatin-28, is a peptide of significant interest in endocrinological and neurological research. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and known biological relevance of Somatostatin-28(1-14). Detailed experimental protocols for its synthesis, purification, and characterization are provided, alongside methodologies for its application in immunoassays. While the parent molecules, somatostatin-14 and somatostatin-28, exhibit broad physiological activities, current evidence suggests that the primary utility of the Somatostatin-28(1-14) fragment lies in its role as a specific immunogen for the generation of antibodies targeting the N-terminus of somatostatin-28, rather than possessing intrinsic biological activity.

Structure and Physicochemical Properties

Somatostatin-28(1-14) is a linear peptide composed of 14 amino acids. Its structural and chemical properties are summarized in the tables below.

Primary Structure and Molecular Formula

| Property | Value |

| Amino Acid Sequence | Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys |

| One-Letter Code | SANSNPAMAPRERK |

| Molecular Formula | C₆₁H₁₀₅N₂₃O₂₁S |

| CAS Number | 79243-10-0 |

Physicochemical Characteristics

| Property | Value | Reference |

| Molecular Weight | 1528.71 g/mol | [1] |

| Theoretical Isoelectric Point (pI) | 11.25 (Calculated) | |

| Solubility | Soluble in water. | [1] |

Biological Context and Activity

Somatostatin-28(1-14) is a product of the post-translational processing of preprosomatostatin. The precursor protein is cleaved to prosomatostatin, which is then further processed to yield various biologically active peptides, including somatostatin-14 (SS-14) and somatostatin-28 (SS-28). SS-14 and SS-28 are potent inhibitors of the release of numerous hormones, including growth hormone, insulin, and glucagon, and also function as neurotransmitters.[2]

The biological role of the N-terminal fragment, Somatostatin-28(1-14), is less defined. The available scientific literature primarily describes its use as a hapten to generate specific antibodies that can distinguish somatostatin-28 from somatostatin-14.[1] This application implies that the fragment itself may lack significant intrinsic biological activity and high-affinity binding to somatostatin receptors. To date, there is a notable absence of studies reporting direct receptor binding or modulation of intracellular signaling pathways by Somatostatin-28(1-14) alone.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, characterization, and immunological application of Somatostatin-28(1-14).

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of Somatostatin-28(1-14) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Ala-OH, Fmoc-Met-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvents: DMF, DCM, Isopropanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

-

Drain the coupling solution and wash the resin as in step 2.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Arg, Glu, Arg, Pro, Ala, Met, Ala, Pro, Asn, Ser, Asn, Ala, Ser).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

HPLC Purification

Materials:

-

Crude Somatostatin-28(1-14) peptide

-

HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm filter.

-

HPLC Setup:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Set the detector to monitor absorbance at 220 nm.

-

-

Purification:

-

Inject the filtered peptide solution onto the column.

-

Run a linear gradient of 5% to 65% Mobile Phase B over 60 minutes.

-

Collect fractions corresponding to the major peak that elutes.

-

-

Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC with a similar gradient.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Mass Spectrometry Characterization

Materials:

-

Purified Somatostatin-28(1-14)

-

MALDI-TOF or ESI-MS mass spectrometer

-

Matrix (for MALDI): α-Cyano-4-hydroxycinnamic acid (CHCA)

-

Solvent: 50% acetonitrile/0.1% TFA

Procedure:

-

Sample Preparation (MALDI-TOF):

-

Dissolve the purified peptide in the solvent.

-

Mix the peptide solution with the matrix solution on the MALDI target plate.

-

Allow the spot to air dry.

-

-

Sample Preparation (ESI-MS):

-

Infuse the peptide solution directly into the mass spectrometer or inject it via an HPLC system.

-

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 500-2000).

-

Data Analysis: Compare the observed molecular weight with the theoretical molecular weight (1528.71 Da) to confirm the identity of the peptide.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Screening

This protocol describes an indirect ELISA to screen for antibodies raised against Somatostatin-28(1-14).

Materials:

-

Purified Somatostatin-28(1-14)

-

96-well ELISA plates

-

Coating Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.6

-

Wash Buffer: PBS with 0.05% Tween 20 (PBST)

-

Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST

-

Primary antibody samples (e.g., hybridoma supernatants or purified antibodies)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

-

Substrate solution (e.g., TMB for HRP)

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Coating:

-

Dilute Somatostatin-28(1-14) to 1-10 µg/mL in Coating Buffer.

-

Add 100 µL of the peptide solution to each well of the ELISA plate.

-

Incubate overnight at 4°C.

-

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of diluted primary antibody samples to the wells.

-

Incubate for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of diluted enzyme-conjugated secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of substrate solution to each well.

-

Incubate in the dark until sufficient color develops (5-30 minutes).

-

-

Stopping and Reading:

-

Add 50 µL of Stop Solution to each well.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.

-

Conclusion

Somatostatin-28(1-14) is a well-characterized N-terminal fragment of somatostatin-28 with defined physicochemical properties. While it is a naturally occurring peptide resulting from the processing of prosomatostatin, its primary significance in a research and drug development context appears to be as a tool for generating specific antibodies against the N-terminus of somatostatin-28. There is currently a lack of evidence to support a direct, independent biological role for this fragment in receptor binding or cellular signaling. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis, purification, characterization, and immunological application of Somatostatin-28(1-14), enabling researchers to effectively utilize this peptide in their studies. Future investigations are warranted to definitively ascertain whether Somatostatin-28(1-14) possesses any hitherto undiscovered biological functions.

References

An In-depth Technical Guide to Somatostatin-28 (1-14)

This technical guide provides a comprehensive overview of the N-terminal fragment of Somatostatin-28, the peptide Somatostatin-28 (1-14), for researchers, scientists, and drug development professionals. This document covers its core properties, associated signaling pathways, and detailed experimental protocols for its study.

Peptide Sequence: Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys

Quantitative Data

While specific quantitative bioactivity data for the Somatostatin-28 (1-14) fragment is limited in the current scientific literature, the following table summarizes key quantitative data for its parent molecule, Somatostatin-28 (SS-28), and the related peptide, Somatostatin-14 (SS-14), to provide a relevant context for researchers.

| Ligand | Receptor Subtype | Assay Type | K_d_ (nM) | IC_50_ (nM) | B_max_ (pmol/mg) | Cell Line/Tissue |

| Somatostatin-28 | SSTRs | Radioligand Binding | 1.1 ± 0.04 | - | 1.28 ± 0.1 | Mouse Pituitary Tumor Cells[1] |

| Somatostatin-28 | SSTRs | Radioligand Binding | 0.08 ± 0.06 | - | 1.18 ± 0.15 | Mouse Pituitary Tumor Cells[1] |

| Somatostatin-14 | SSTRs | Radioligand Binding | 1.1 ± 0.04 | - | 1.28 ± 0.1 | Mouse Pituitary Tumor Cells[1] |

| Somatostatin-28 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | - | - | -[2] |

| Somatostatin-14 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | 0.83 | - | -[2] |

Signaling Pathways

Somatostatin-28 and its derivatives exert their biological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. The activation of these receptors by somatostatin peptides initiates a cascade of intracellular signaling events that are predominantly inhibitory in nature. While the specific signaling pathways activated by the Somatostatin-28 (1-14) fragment have not been extensively characterized, the general mechanisms of somatostatin receptor signaling are well-established.

Upon ligand binding, the SSTRs couple to inhibitory G-proteins (Gα_i/o_). This leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which in turn modulate the activity of several downstream effector proteins.

A primary consequence of SSTR activation is the inhibition of adenylyl cyclase , which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous cellular proteins involved in hormone secretion and cell proliferation.

Furthermore, the Gβγ subunits can directly modulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K+) channels , leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels , which reduces calcium influx. Both of these effects contribute to the inhibitory actions of somatostatin on hormone and neurotransmitter release.

In addition to these classical pathways, somatostatin receptor activation has been shown to modulate the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K) / Akt signaling pathways, which are critical regulators of cell growth, differentiation, and survival.[3][4][5]

Experimental Protocols

Somatostatin Receptor Binding Assay (Radioligand Competition Assay)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as Somatostatin-28 (1-14), for somatostatin receptors.

1. Materials and Reagents:

-

Cell membranes expressing the somatostatin receptor subtype of interest (e.g., from transfected cell lines like CHO-K1 or HEK293).

-

Radioligand (e.g., [¹²⁵I]-[Tyr¹¹]-Somatostatin-14 or a subtype-selective radiolabeled analog).

-

Unlabeled test compound (Somatostatin-28 (1-14)) and a reference compound (e.g., unlabeled Somatostatin-28).

-

Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl, ice-cold.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 10-50 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled reference compound (e.g., 1 µM Somatostatin-28).

-

Test Compound: 50 µL of varying concentrations of Somatostatin-28 (1-14).

-

-

Add 50 µL of the radioligand solution (at a concentration close to its K_d_) to all wells.

-

Add 100 µL of the membrane suspension to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the K_i_ (inhibitory constant) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

cAMP Accumulation Assay

This protocol is for measuring the effect of Somatostatin-28 (1-14) on adenylyl cyclase activity by quantifying intracellular cAMP levels.

1. Materials and Reagents:

-

Cells expressing the somatostatin receptor of interest (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

Test compound (Somatostatin-28 (1-14)).

-

cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).

-

96-well cell culture plates.

2. Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and culture overnight.

-

Pre-incubation: The next day, replace the culture medium with serum-free medium containing 0.5 mM IBMX and incubate for 30 minutes at 37°C.

-

Treatment: Add varying concentrations of Somatostatin-28 (1-14) to the wells, followed by the addition of a sub-maximal concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

Cell Lysis: Lyse the cells according to the instructions of the chosen cAMP assay kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration using the assay kit's protocol.

3. Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the EC_50_ or IC_50_ value for the effect of Somatostatin-28 (1-14) on forskolin-stimulated cAMP accumulation.

Western Blot for ERK1/2 Phosphorylation

This protocol is to determine if Somatostatin-28 (1-14) modulates the MAPK/ERK signaling pathway by assessing the phosphorylation status of ERK1/2.

1. Materials and Reagents:

-

Cells expressing the somatostatin receptor of interest.

-

Cell culture medium, serum-free medium.

-

Test compound (Somatostatin-28 (1-14)).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

2. Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours before treatment. Treat the cells with varying concentrations of Somatostatin-28 (1-14) for different time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total-ERK1/2 antibody.

3. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-ERK to total-ERK for each sample.

-

Compare the phosphorylation levels in treated samples to the untreated control to determine the effect of Somatostatin-28 (1-14).

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for characterizing the biological activity of Somatostatin-28 (1-14).

References

- 1. Relationship between receptor binding and biopotency of somatostatin-14 and somatostatin-28 in mouse pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Regulatory Mechanisms of Somatostatin Expression [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Physiological Effects of Somatostatin-28 (1-14)

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Somatostatin-28 (SS-28) is a key regulatory peptide hormone, and its N-terminal fragment, Somatostatin-28 (1-14) [SS-28(1-14)], has been a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of the physiological effects of SS-28(1-14). While the physiological roles of Somatostatin-14 (SS-14) and SS-28 are well-documented, research specifically elucidating the direct physiological effects of the SS-28(1-14) fragment is limited. The most significant evidence for a direct physiological role of SS-28(1-14) comes from studies in avian species, where it appears to be involved in the tonic inhibition of growth hormone secretion. In mammals, SS-28(1-14) is primarily recognized as a fragment of SS-28 processing and has been instrumental in the development of specific immunoassays for its parent molecule. This document summarizes the key findings, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the pertinent biological pathways and experimental workflows.

Introduction to Somatostatin and its Fragments

Somatostatin is a potent inhibitory neuroendocrine peptide that exists in two primary bioactive forms: a 14-amino acid peptide (SS-14) and a 28-amino acid peptide (SS-28).[1][2] Both are derived from the precursor protein preprosomatostatin and are expressed in various tissues, including the central nervous system, pancreas, and gastrointestinal tract.[3][4][5] SS-14 is the predominant form in the brain, while SS-28 is more abundant in the gastrointestinal tract.[6] These peptides exert a wide range of inhibitory effects by binding to a family of five G protein-coupled receptors (SSTR1-5).[4][7] Their actions include the inhibition of endocrine secretions (such as growth hormone, insulin, and glucagon), exocrine secretions, and gastrointestinal motility.[1][6]

Somatostatin-28 (1-14) is the N-terminal fragment of SS-28. While SS-28 as a whole is biologically active, the physiological significance of its fragments is less clear. The C-terminal 14 amino acids of SS-28 are identical to SS-14. The N-terminal fragment, SS-28(1-14), has a distinct sequence and its standalone physiological role has been a topic of investigation.

Physiological Effects of Somatostatin-28 (1-14)

The available scientific literature on the direct physiological effects of Somatostatin-28 (1-14) is sparse, with the most compelling evidence for its activity originating from studies in fowl.

Inhibition of Growth Hormone Secretion in Fowl

The primary established physiological role of SS-28(1-14) is the tonic inhibition of growth hormone (GH) secretion in chickens.[8][9] This has been demonstrated through immunoneutralization studies, where the administration of an antiserum specific to SS-28(1-14) leads to a prompt increase in plasma GH concentrations.[8] This suggests that endogenous SS-28(1-14)-like peptides play a physiological role in regulating GH release in these animals.

Table 1: Effect of Somatostatin-28 (1-14) Immunoneutralization on Growth Hormone Secretion in Cockerels

| Experimental Condition | Observation | Reference |

| Intravenous or intramuscular administration of anti-SRIF-28(1-14) antiserum | Prompt enhancement of plasma growth hormone (GH) concentration. | [8] |

| Increasing volumes of antiserum administered | Dose-related increase in the magnitude of the GH response. | [8] |

| Incubation of chicken pituitary glands with intact hypothalami in the presence of anti-SRIF-28(1-14) | Increased release of GH from the pituitary glands. | [8] |

Experimental Protocols

The following section details the key experimental methodologies used to investigate the physiological effects of Somatostatin-28 (1-14).

Immunoneutralization of Endogenous Somatostatin-28 (1-14) in Fowl

This protocol was designed to assess the physiological role of endogenous SS-28(1-14) by observing the effects of its removal from circulation.[8]

-

Animal Model: 4 to 8-week-old cockerels.

-

Antiserum Administration:

-

Intravenous (IV) or Intramuscular (IM) Injection: A specific antiserum against Somatostatin (SRIF)-28(1-14) was administered to the cockerels.

-

Dose-Response: The volume of the administered antiserum was varied to determine if the resulting physiological effect was dose-dependent.

-

-

Blood Sampling: Plasma samples were collected to measure the concentration of growth hormone (GH).

-

In Vitro Co-incubation:

-

Chicken pituitary glands were incubated together with intact hypothalami.

-

The co-incubation was performed in the presence of the anti-SRIF-28(1-14) antiserum.

-

The release of GH into the incubation medium was measured.

-

-

Hormone Quantification: Growth hormone concentrations in plasma and incubation media were determined by a specific radioimmunoassay (RIA).

Workflow for Immunoneutralization Experiment

Signaling Pathways

The biological effects of somatostatin peptides are mediated through a family of five G protein-coupled somatostatin receptors (SSTRs).[7] While the direct interaction of SS-28(1-14) with these receptors is not well-established, any potential physiological effects would likely be mediated through this pathway. The general signaling mechanism for somatostatin receptors involves the inhibition of adenylyl cyclase and modulation of ion channel activity.

General Somatostatin Receptor Signaling

Upon binding of a somatostatin ligand (like SS-14 or SS-28), the SSTRs couple to inhibitory G proteins (Gi/o). This leads to a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

-

Modulation of Ion Channels: The Gβγ subunits can directly modulate ion channels, leading to:

-

Activation of Phosphatases: SSTRs can also activate protein tyrosine phosphatases, which can counteract growth factor signaling pathways.

Discussion and Future Directions

The current body of research provides limited evidence for a direct and significant physiological role of Somatostatin-28 (1-14) in mammals. Its primary significance in the scientific literature has been as a tool for the development of specific antibodies to distinguish SS-28 from SS-14. The findings in fowl, however, suggest that this fragment may have species-specific roles, particularly in the regulation of the neuroendocrine axis controlling growth.

For researchers and drug development professionals, the following points are of note:

-

Limited Direct Bioactivity: There is currently insufficient evidence to support SS-28(1-14) as a potent, direct physiological effector in mammalian systems comparable to SS-14 and SS-28.

-

Potential for Further Research: The physiological role of SS-28(1-14) in mammals remains an open area of investigation. Future studies could explore its potential binding to known or novel receptors and its effects in various physiological and pathophysiological models.

-

Utility in Assay Development: The unique sequence of SS-28(1-14) will continue to be valuable for generating specific antibodies and developing assays to study the differential processing and secretion of SS-28.

Conclusion

References

- 1. Somatostatin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Versatile Functions of Somatostatin and Somatostatin Receptors in the Gastrointestinal System [frontiersin.org]

- 5. Distribution of somatostatin-14 and somatostatin-28 gastrointestinal-pancreatic cells of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Somatostatin-28(1-14) immunoneutralization stimulates growth hormone secretion in fowl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Somatostatin tonically inhibits growth hormone secretion in domestic fowl. | Semantic Scholar [semanticscholar.org]

- 10. Sensitivity of rat pancreatic A and B cells to somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to Somatostatin-28(1-14) in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Somatostatin-28(1-14), a significant peptide in the field of neuroscience. This document details its structure, function, and signaling pathways, along with quantitative data and experimental protocols relevant to its study.

Introduction to Somatostatin and its Isoforms

Somatostatin is a cyclic peptide hormone with two primary biologically active isoforms: Somatostatin-14 (SS-14) and Somatostatin-28 (SS-28).[1] Both are derived from the precursor protein preprosomatostatin and are widely distributed throughout the central nervous system (CNS) and peripheral tissues.[2] While SS-14 is the predominant form in the brain, SS-28 is more abundant in the gastrointestinal tract.[1] These peptides are crucial neuromodulators and neurotransmitters, exerting primarily inhibitory effects on various physiological processes, including the secretion of hormones and the modulation of neurotransmission and memory formation.[1]

Somatostatin-28(1-14) is the N-terminal fragment of SS-28.[3] While SS-14 and SS-28 have been extensively studied for their direct biological effects, SS-28(1-14) is most notably utilized in research for its antigenic properties. It allows for the production of specific antibodies that can distinguish SS-28 from SS-14, a crucial tool for immunoassays and immunohistochemical studies.[3]

Structure and Physicochemical Properties

Somatostatin-28(1-14) is a 14-amino acid peptide fragment. Its sequence is derived from the N-terminus of pro-somatostatin.

Table 1: Physicochemical Properties of Somatostatin-28(1-14)

| Property | Value |

| Amino Acid Sequence | Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys |

| Molecular Formula | C61H105N23O21S |

| Molecular Weight | 1528.72 g/mol |

Receptor Interactions and Signaling Pathways

The biological effects of somatostatin are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[4] SS-14 and SS-28 bind to these receptors with high affinity, though with some subtype selectivity. SS-28 generally exhibits a higher affinity for SSTR5.[5]

Upon agonist binding, SSTRs couple to inhibitory G-proteins (Gi/o), initiating a cascade of intracellular signaling events. The primary signaling pathways include:

-

Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: SSTR activation leads to the opening of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization and a reduction in neuronal excitability. Concurrently, it inhibits voltage-gated calcium (Ca2+) channels, which in turn suppresses neurotransmitter release.[5]

-

Activation of Phosphatases: SSTRs can also activate protein tyrosine phosphatases (PTPs), which are implicated in the anti-proliferative effects of somatostatin.

Caption: Somatostatin Receptor Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative data for somatostatin peptides. It is important to note that the binding affinity of Somatostatin-28(1-14) to SSTRs is not well-characterized in the literature, as it is primarily used as an antigenic peptide. The data presented here focuses on the more extensively studied SS-14 and SS-28.

Table 2: Receptor Binding Affinities (Kd) of Somatostatin-14 and Somatostatin-28

| Receptor Subtype | Ligand | Kd (nM) | Cell Line/Tissue | Reference |

| SSTR (general) | [125I-Tyr11]S-14 | 1.1 ± 0.04 | AtT-20/D16-16 Mouse Pituitary Tumor Cells | [6] |

| SSTR (general) | [Leu8, D-Trp22, 125I-Tyr25]S-28 | 0.08 ± 0.06 | AtT-20/D16-16 Mouse Pituitary Tumor Cells | [6] |

Table 3: Receptor Binding Capacity (Bmax) in Rat Brain Membranes

| Radioligand | Bmax (pmol/mg protein) | Reference |

| [125I-Tyr11]SS-14 | 340 ± 15 | [7] |

| [Leu8, D-Trp22, 125I-Tyr25]SS-28 | 320 ± 20 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Somatostatin-28(1-14) and related peptides. Below are outlines of key experimental protocols.

Radioligand Binding Assay

This protocol is used to determine the binding affinity and density of somatostatin receptors.

Materials:

-

Cell membranes expressing somatostatin receptors

-

Radiolabeled somatostatin analog (e.g., [125I-Tyr11]SS-14)

-

Unlabeled Somatostatin-28(1-14) or other competing ligands

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in lysis buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in binding buffer.[8]

-

Assay Setup: In a 96-well plate, combine the membrane suspension, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled competing ligand (e.g., Somatostatin-28(1-14)).[8]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[8]

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.[8]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding. Determine IC50 values and subsequently Ki values using the Cheng-Prusoff equation.[9]

Caption: Radioligand Binding Assay Workflow.

cAMP Measurement Assay

This assay quantifies the inhibition of adenylyl cyclase activity upon SSTR activation.

Materials:

-

Cells expressing the SSTR of interest

-

Somatostatin-28(1-14) or other agonists

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Cell lysis buffer

Procedure:

-

Cell Culture: Culture cells expressing the target SSTR in a suitable format (e.g., 96-well plate).

-

Pre-treatment: Pre-incubate the cells with varying concentrations of the somatostatin agonist.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the EC50 for the inhibition of adenylyl cyclase.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the effects of Somatostatin-28(1-14) on ion channel activity in individual neurons.[10]

Materials:

-

Isolated or cultured neurons

-

External recording solution (e.g., artificial cerebrospinal fluid)

-

Internal pipette solution

-

Patch clamp amplifier and data acquisition system

-

Micromanipulator

Procedure:

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with internal solution.[11]

-

Cell Approach: Under a microscope, carefully approach a neuron with the micropipette.

-